Actinopyrone A

Anti-Helicobacter pylori Antimicrobial susceptibility testing Gastric ulcer therapeutics

Actinopyrone A (CAS 88378-59-0) is a γ-pyrone polyketide antibiotic first isolated from Streptomyces pactum S12538 and structurally elucidated as a piericidin A1-related metabolite with a 6-methoxy-3,5-dimethylpyran-4-one core linked to a methyl-branched polyene side chain. Originally identified for its coronary vasodilating activity in anesthetized canines, the compound was subsequently found to possess extraordinarily potent and highly selective antimicrobial activity against Helicobacter pylori, the principal etiological agent of peptic ulcer disease, with a minimum inhibitory concentration (MIC) of 0.0001 µg/mL (0.1 ng/mL) and no detectable activity against other Gram-negative bacteria including E.

Molecular Formula C25H36O4
Molecular Weight 400.5 g/mol
CAS No. 88378-59-0
Cat. No. B015086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinopyrone A
CAS88378-59-0
Synonymsactinopyrone A
Molecular FormulaC25H36O4
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O
InChIInChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3
InChIKeyPFVSUJLJFXJPMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColourless Oil

Structure & Identifiers


Interactive Chemical Structure Model





Actinopyrone A (CAS 88378-59-0): A Gamma-Pyrone Natural Product with Sub-Nanomolar Anti-Helicobacter pylori Activity and Dual Pharmacological Profile


Actinopyrone A (CAS 88378-59-0) is a γ-pyrone polyketide antibiotic first isolated from Streptomyces pactum S12538 and structurally elucidated as a piericidin A1-related metabolite with a 6-methoxy-3,5-dimethylpyran-4-one core linked to a methyl-branched polyene side chain [1]. Originally identified for its coronary vasodilating activity in anesthetized canines, the compound was subsequently found to possess extraordinarily potent and highly selective antimicrobial activity against Helicobacter pylori, the principal etiological agent of peptic ulcer disease, with a minimum inhibitory concentration (MIC) of 0.0001 µg/mL (0.1 ng/mL) and no detectable activity against other Gram-negative bacteria including E. coli, K. pneumoniae, P. aeruginosa, and B. fragilis [2]. This unique combination of sub-nanomolar anti-H. pylori potency, Gram-negative selectivity exceeding 10⁶-fold, and concomitant cardiovascular activity distinguishes Actinopyrone A from both its in-class analogues and standard-of-care H. pylori antibiotics.

Why Actinopyrone A Cannot Be Replaced by In-Class Analogues or Standard H. pylori Antibiotics in Research and Screening Applications


Actinopyrone A occupies a distinct position within the γ-pyrone natural product family that precludes simple substitution. Its closest natural congeners, Actinopyrones B and C, share the same γ-pyrone scaffold and Streptomyces pactum biosynthetic origin but differ in side-chain oxidation and methylation patterns that directly impact their biological activity spectra [1]. Newer actinopyrone analogues such as Actinopyrone D, PM050463, and PM050511 exhibit divergent pharmacological profiles—ranging from GRP78 chaperone downregulation to potent mammalian cytotoxicity (IC₅₀ 0.26–2.22 µM against human cell lines)—that fundamentally alter their research utility and safety margins [2]. Standard clinical anti-H. pylori agents (clarithromycin, amoxicillin, metronidazole) operate through entirely distinct molecular targets (23S rRNA binding, cell wall synthesis inhibition, and DNA damage, respectively) and lack the coronary vasodilating activity that defines Actinopyrone A's dual pharmacological identity. No other compound in the actinopyrone series or the clinical H. pylori armamentarium simultaneously delivers sub-nanomolar H. pylori potency, >10⁶-fold Gram-negative selectivity, demonstrated in vivo cardiovascular activity, and a fully validated 9-step total synthesis route.

Actinopyrone A (88378-59-0): Quantified Differentiation Evidence Against the Most Relevant Comparators


Anti-H. pylori Potency: Actinopyrone A vs. First-Line Clinical Antibiotics Clarithromycin, Amoxicillin, and Metronidazole

Actinopyrone A demonstrates an MIC of 0.0001 µg/mL (0.1 ng/mL) against Helicobacter pylori, which is approximately 150- to 300-fold more potent than clarithromycin (MIC₅₀ 0.03 µg/mL; reported MIC range 0.015–0.125 µg/mL), 150- to 1,200-fold more potent than amoxicillin (MIC range 0.015–0.12 µg/mL), and 5,000- to 640,000-fold more potent than metronidazole (MIC range 0.5–64 µg/mL) [1]. These comparator MIC values represent susceptibility data reported across multiple clinical isolate panels for H. pylori and reflect the potency benchmarks for current first-line eradication therapy [2]. The absolute MIC of Actinopyrone A (0.0001 µg/mL) is among the lowest reported for any natural product against H. pylori.

Anti-Helicobacter pylori Antimicrobial susceptibility testing Gastric ulcer therapeutics

Gram-Negative Selectivity Window: Actinopyrone A vs. Broad-Spectrum Clinical Antibiotics Clarithromycin and Amoxicillin

Actinopyrone A exhibits no detectable activity (MIC >100 µg/mL, interpreted as 'no activity' in the primary screening) against the Gram-negative pathogens Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Bacteroides fragilis at concentrations up to at least 10⁶-fold above its H. pylori MIC [1]. In contrast, clarithromycin and amoxicillin possess well-characterized broad-spectrum activity against many Gram-negative and Gram-positive organisms [2]. The selectivity window—defined as the ratio of the MIC against off-target Gram-negative bacteria to the MIC against H. pylori—exceeds 10⁶ for Actinopyrone A. This degree of target-pathogen selectivity is not achievable with currently marketed H. pylori antibiotics, all of which carry collateral microbiome disruption liabilities.

Antimicrobial selectivity Gram-negative bacteria Microbiome-sparing antibiotics

Coronary Vasodilating Activity: Actinopyrone A vs. Actinopyrones B and C Within the Same Natural Product Series

Intravenous administration of Actinopyrone A at 30 µg/kg in anesthetized dogs produces a 196.2% increase in coronary blood flow [1]. While Actinopyrones B and C were co-isolated from the same fermentation and also demonstrated coronary vasodilating activity in the anesthetized dog model, the original 1986 disclosure reported these as qualitatively comparable but did not provide individual compound-level quantitative vasodilation data for B and C that would permit direct potency ranking [2]. The 196.2% increase for Actinopyrone A at the specified dose provides the only numerically defined in vivo cardiovascular benchmark within this compound series.

Coronary vasodilation Cardiovascular pharmacology In vivo hemodynamics

Biosynthetic Engineered Analogue Diversity: Actinopyrone A vs. PM050463 and Actinopyrone D in Cytotoxicity-Liability Differentiation

Characterization of the actinopyrone biosynthetic gene cluster (atpn) and identification of remotely encoded tailoring enzymes (methyltransferase mt3913, glycosyltransferase gt723) enabled production of 14 non-natural actinopyrone analogues [1]. Among these, PM050463 retained potent anti-H. pylori activity with no detectable cytotoxicity, while Actinopyrone D downregulated the molecular chaperone GRP78 without anti-H. pylori activity [2]. By contrast, Actinopyrone A itself shows only weak activity against Gram-positive bacteria (MIC <6.25–25 µg/mL) and no reported mammalian cell cytotoxicity at antimicrobial concentrations, positioning it as the least cytotoxic validated starting scaffold for analogue development. PM050511 (compound 6), a related actinopyrone from a deep-sea hydrothermal vent Streptomyces sp., displayed notable cytotoxicity against six human cell lines (IC₅₀ 0.26–2.22 µM), demonstrating that minor structural modifications within the series can dramatically shift the therapeutic index [2].

Biosynthetic engineering Natural product analogue diversification Cytotoxicity profiling

Total Synthesis Accessibility: Actinopyrone A vs. Actinopyrones B, C, and Complex Polyketide Natural Products Lacking Synthetic Routes

Actinopyrone A has been synthesized in a fully validated 9-step convergent route from a silyl dienol ether, employing remote stereoinduction methodology, Kocienski olefination, Horner–Wadsworth–Emmons olefination, and reductive de-conjugation of the vinylpyrone intermediate [1]. This total synthesis unambiguously established the absolute stereochemistry as 14R,15R, correcting ambiguities from earlier natural product characterization [1]. In contrast, no total synthesis has been reported for Actinopyrones B, C, D, or the later-generation analogues PM050463 and PM050511, which remain accessible only through fermentation or biosynthetic engineering [2]. The availability of a fully characterized 9-step synthetic route enables structure-activity relationship (SAR) studies through modular analogue synthesis that is not feasible for the fermentation-only congeners.

Total synthesis Stereochemical determination Medicinal chemistry scalability

Actinopyrone A (88378-59-0): Priority Research and Industrial Application Scenarios Supported by Quantitative Differentiation Evidence


Helicobacter pylori Drug Discovery: Resistance-Breaking Lead Identification and Selectivity Screening

Actinopyrone A serves as an exceptional positive control and benchmark compound in anti-H. pylori screening cascades. Its MIC of 0.0001 µg/mL against H. pylori—150- to >300-fold below clarithromycin—establishes the lower-bound potency threshold for hit triage. Its >10⁶-fold Gram-negative selectivity window, with no activity against E. coli, K. pneumoniae, P. aeruginosa, or B. fragilis, provides a quantifiable selectivity benchmark for counterscreening panels aimed at identifying Helicobacter-specific agents that minimize collateral microbiome damage. Research groups investigating resistance mechanisms in H. pylori can employ Actinopyrone A to determine whether its potency advantage persists against clarithromycin-resistant and metronidazole-resistant clinical isolates, directly addressing the urgent need for agents that bypass 23S rRNA and nitroreductase-mediated resistance pathways. This application is supported by the potency and selectivity evidence established in Evidence Items 1 and 2 of Section 3.

Cardiovascular Pharmacology: Natural Product Coronary Vasodilator Probe with Defined In Vivo Potency

Actinopyrone A is the only actinopyrone congener with a precisely quantified in vivo cardiovascular effect: a 196.2% increase in coronary blood flow at 30 µg/kg i.v. in anesthetized dogs. This makes it uniquely suitable as a pharmacological probe for studying γ-pyrone-mediated coronary vasodilation mechanisms, particularly for research groups comparing vasodilatory natural products such as piericidins and related polyketides. The availability of a 9-step total synthesis enables the generation of labeled or modified analogues for target identification studies, which is not feasible for the structurally related but synthetically inaccessible Actinopyrones B and C. This application stems directly from the quantitative vasodilation data and synthetic accessibility evidence in Evidence Items 3 and 5 of Section 3.

Biosynthetic Engineering and Analogue Diversification: Low-Cytotoxicity Scaffold for Mutasynthetic SAR

The fully characterized actinopyrone biosynthetic gene cluster (atpn) and the demonstrated capacity to generate 14 non-natural analogues through heterologous glycosyltransferase and methyltransferase activity position Actinopyrone A as the preferred scaffold for biosynthetic engineering programs. Critically, Actinopyrone A itself exhibits low mammalian cytotoxicity—with only weak Gram-positive activity at MIC <6.25–25 µg/mL and no reported cytotoxicity at antimicrobial concentrations—unlike later-generation analogues such as PM050511 (IC₅₀ 0.26–2.22 µM against human cell lines). This favorable cytotoxicity profile, combined with the validated biosynthetic machinery, enables structure-activity relationship studies where cytotoxicity can be monitored as a variable rather than accepted as a baseline liability. This application is directly supported by the differential cytotoxicity and biosynthetic tractability evidence in Evidence Item 4 of Section 3.

Dual-Activity Pharmacological Tool: Concurrent Anti-H. pylori and Cardiovascular Profiling

Actinopyrone A is the only compound known to combine sub-nanomolar anti-H. pylori potency with a quantitatively defined coronary vasodilating effect. This dual pharmacological profile makes it a unique research tool for investigating potential mechanistic links between H. pylori infection, chronic gastritis, and cardiovascular pathophysiology. Research groups exploring the emerging epidemiological associations between H. pylori seropositivity and cardiovascular disease can employ Actinopyrone A as a dual-activity probe, using its H. pylori-specific antimicrobial action and coronary vasodilation in a single chemical entity to dissect infection-dependent and infection-independent cardiovascular effects. The synthetic accessibility of Actinopyrone A further enables the design of matched-pair analogues where the anti-H. pylori and vasodilating activities can be independently modulated for mechanistic deconvolution studies. This scenario integrates evidence from Evidence Items 1, 3, and 5 of Section 3.

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